molecular formula C12H5F5O B12846256 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol CAS No. 64465-62-9

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol

Cat. No.: B12846256
CAS No.: 64465-62-9
M. Wt: 260.16 g/mol
InChI Key: LEYVXEFGLPUKQT-UHFFFAOYSA-N
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Description

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-ol is a fluorinated biphenyl derivative. This compound is characterized by the presence of five fluorine atoms attached to the biphenyl structure, which significantly alters its chemical properties compared to non-fluorinated biphenyls. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-ol typically involves the introduction of fluorine atoms into the biphenyl structure. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable leaving group on the biphenyl ring is replaced by a fluorine atom. This reaction often requires the use of fluoride ions as nucleophiles and can be facilitated by polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using elemental fluorine or other fluorinating agents. These processes are typically carried out under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The biphenyl structure can be reduced under specific conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the biphenyl structure.

Scientific Research Applications

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and resistance to metabolic degradation make it useful in studying biological systems.

    Medicine: Its unique properties are explored in drug design and development, particularly for enhancing the pharmacokinetic profiles of therapeutic agents.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to harsh conditions.

Mechanism of Action

The mechanism by which 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-ol exerts its effects is primarily related to its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The presence of fluorine atoms can enhance these interactions, leading to increased binding affinity and specificity for certain targets. The compound can also modulate the activity of enzymes and receptors by altering their conformation and dynamics.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentafluorobiphenyl: Lacks the hydroxyl group present in 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-ol.

    2,3,4,5,6-Pentafluorophenol: Contains a single phenyl ring with five fluorine atoms and a hydroxyl group.

    2,3,4,5,6-Pentafluorothiophenol: Similar structure but with a thiol group instead of a hydroxyl group.

Uniqueness

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-ol is unique due to the combination of its biphenyl structure, multiple fluorine atoms, and the presence of a hydroxyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability, lipophilicity, and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

64465-62-9

Molecular Formula

C12H5F5O

Molecular Weight

260.16 g/mol

IUPAC Name

4-(2,3,4,5,6-pentafluorophenyl)phenol

InChI

InChI=1S/C12H5F5O/c13-8-7(5-1-3-6(18)4-2-5)9(14)11(16)12(17)10(8)15/h1-4,18H

InChI Key

LEYVXEFGLPUKQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C(=C2F)F)F)F)F)O

Origin of Product

United States

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